molecular formula C11H9N3O3 B10903436 (2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide

(2E)-2-[(4-oxo-4H-chromen-3-yl)methylidene]hydrazinecarboxamide

Cat. No.: B10903436
M. Wt: 231.21 g/mol
InChI Key: BKTAVDDGBRXHPK-WLRTZDKTSA-N
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Description

2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE is a complex organic compound featuring a chromone ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE typically involves the reaction of 2-hydroxy-N′-[(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide with various phosphorus reagents. The reaction conditions often include the use of phosphonic acid and its esters, phosphorus sulfides, and phosphorus halides .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphonic acid, phosphorus sulfides, and phosphorus halides. The reaction conditions often involve controlled temperatures and the use of solvents to facilitate the reactions .

Major Products Formed

The major products formed from these reactions include various derivatives of the original compound, which can exhibit different chemical and physical properties .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE involves its interaction with specific molecular targets. For instance, its anticancer activity is attributed to its ability to inhibit the expression of VEGF (vascular endothelial growth factor), which plays a crucial role in tumor growth and angiogenesis . The compound’s structure allows it to interact with various biological pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,4,5,2-Oxadiazaphosphinines
  • 1,3,2-Benzoxazaphosphinines
  • α-Hydrazinophosphonic Acid

Uniqueness

Compared to these similar compounds, 2-[(E)-1-(4-OXO-4H-CHROMEN-3-YL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE stands out due to its unique chromone ring structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9N3O3

Molecular Weight

231.21 g/mol

IUPAC Name

[(E)-(4-oxochromen-3-yl)methylideneamino]urea

InChI

InChI=1S/C11H9N3O3/c12-11(16)14-13-5-7-6-17-9-4-2-1-3-8(9)10(7)15/h1-6H,(H3,12,14,16)/b13-5+

InChI Key

BKTAVDDGBRXHPK-WLRTZDKTSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)/C=N/NC(=O)N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=CO2)C=NNC(=O)N

Origin of Product

United States

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